![molecular formula C23H19ClN2O4S B2439550 (E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 300377-24-6](/img/structure/B2439550.png)
(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H19ClN2O4S and its molecular weight is 454.93. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on similar compounds to (E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has focused on their synthesis and characterization. For instance, the synthesis of various thiazolo[3,2-a]pyrimidines has been explored, detailing their preparation and structural features. These studies involve analyzing the chemical structure and properties of these compounds through various methods like spectral, crystallographic, and elemental analysis (Tozkoparan et al., 1998), (Kinoshita et al., 1987).
Anti-Inflammatory and Analgesic Activities
Several studies have demonstrated the anti-inflammatory and analgesic activities of thiazolo[3,2-a]pyrimidine derivatives. These compounds are found to have significant potential in reducing inflammation and pain, which suggests their applicability in developing new therapeutic agents (Tozkoparan et al., 1999), (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of thiazolo[3,2-a]pyrimidine derivatives have been a subject of research, indicating their potential in addressing various microbial infections. These studies highlight the effectiveness of such compounds in inhibiting the growth of bacteria and fungi, which could be pivotal in the development of new antimicrobial agents (Ashok et al., 2007).
Structural Modifications and Supramolecular Aggregation
Research has also been conducted on the structural modifications of thiazolo[3,2-a]pyrimidines and their effects on supramolecular aggregation. These studies provide insights into the conformational features of these compounds and how variations in their structure can influence their chemical and physical properties (Nagarajaiah & Begum, 2014).
Cytotoxicity Studies
Cytotoxicity studies of thiazolo[3,2-a]pyrimidine derivatives have been conducted to assess their potential use in cancer treatment. These studies evaluate the ability of these compounds to inhibit the growth of cancer cells, which is crucial for developing new chemotherapeutic agents (Hassan et al., 2014).
Mecanismo De Acción
Target of Action
Related compounds such as chlorobenzylidene malononitriles have been shown to interact with glutathione .
Mode of Action
The compound likely interacts with its targets through a process known as glutathione conjugation . This is a biochemical reaction where the compound binds to glutathione, a molecule that plays a crucial role in maintaining cellular redox balance.
Biochemical Pathways
The compound is likely involved in the glutathione metabolic pathway . This pathway is essential for the detoxification of harmful substances in the body. The compound’s interaction with glutathione can lead to the formation of conjugates that are more easily excreted from the body .
Pharmacokinetics
Related compounds such as 2-chlorobenzylidene malononitrile have been shown to undergo biotransformation to mercapturic acids in rats . This suggests that the compound may also be metabolized and excreted in a similar manner.
Result of Action
The result of the compound’s action is likely the detoxification of harmful substances in the body. By binding to glutathione, the compound forms conjugates that are more easily excreted from the body .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the rate of the glutathione conjugation reaction . Additionally, the presence of other substances in the body can also influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
methyl (2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c1-13-19(22(28)30-3)20(14-8-10-16(29-2)11-9-14)26-21(27)18(31-23(26)25-13)12-15-6-4-5-7-17(15)24/h4-12,20H,1-3H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGSPKNGLIYSAI-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


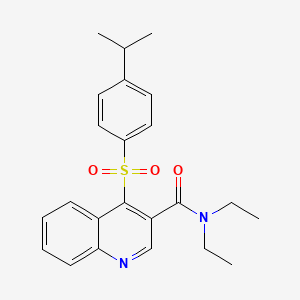
![N-(4-ethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439472.png)
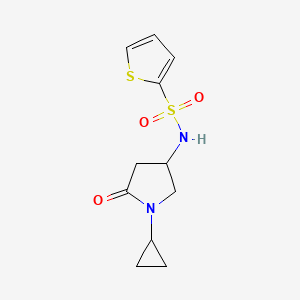
![3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2439476.png)
![4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2439477.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2439478.png)

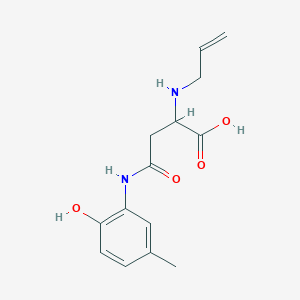
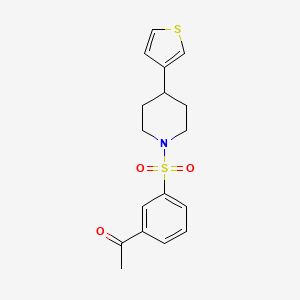
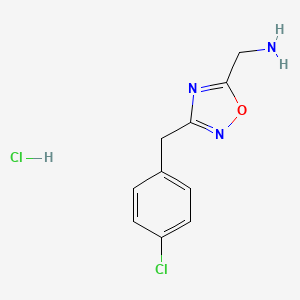
![2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide](/img/structure/B2439484.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2439486.png)
![5-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2439490.png)